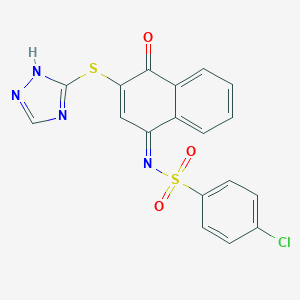![molecular formula C10H12FNO4S B280857 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid, also known as FMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPSP is a sulfonylurea derivative that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
Mecanismo De Acción
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and subsequent influx of calcium ions. The increase in calcium ions triggers the exocytosis of insulin-containing granules from the beta cells into the bloodstream. This compound also inhibits the ATP-dependent potassium channels in the liver, which reduces the production of glucose.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It lowers blood glucose levels by stimulating insulin release and reducing glucose production in the liver. This compound also reduces serum triglyceride and cholesterol levels, which makes it a potential treatment for hyperlipidemia. This compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is stable under normal laboratory conditions and can be stored for long periods without degradation. This compound has been extensively studied, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories. This compound is a highly potent compound, and its use requires caution and proper safety measures.
Direcciones Futuras
There are several future directions for the study of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid. One potential direction is the development of novel antidiabetic drugs based on this compound. Another direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. This compound can also be studied for its potential applications in the field of agriculture as a pesticide or herbicide. Further research is needed to explore the full potential of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method is straightforward, and it has been extensively studied for its antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts by binding to the sulfonylurea receptor and stimulating insulin release from pancreatic beta cells. It has several advantages for lab experiments, but its use requires caution due to its high potency. Further research is needed to fully explore the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base. The reaction occurs under mild conditions, and the yield of the product is high. This compound can be purified using various techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts as a sulfonylurea receptor agonist and stimulates the release of insulin from pancreatic beta cells. It also reduces the production of glucose in the liver and enhances glucose uptake in peripheral tissues. This compound has been used in the development of novel antidiabetic drugs, such as glimepiride and gliclazide.
Propiedades
Fórmula molecular |
C10H12FNO4S |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
3-[(4-fluoro-3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-7-6-8(2-3-9(7)11)17(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
Clave InChI |
LVRLEENMOVOIHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
